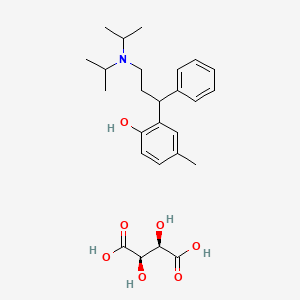

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate , reflects its structural complexity. The parent phenol derivative consists of a central propane chain substituted at position 1 with a phenyl group and at position 3 with a diisopropylamino group. The methylphenol moiety is attached to position 2 of the propane backbone, while the counterion is the (2R,3R) enantiomer of dihydroxysuccinic acid (tartaric acid).

The tartrate anion contributes two stereogenic centers, both in the R configuration, as confirmed by single-crystal X-ray diffraction. The stereochemical descriptor (2R,3R) explicitly defines the absolute configuration of the tartrate moiety, which forms a 1:1 salt with the protonated tertiary amine of the tolterodine derivative.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic studies reveal a monoclinic crystal system with space group P2₁ for the tolterodine tartrate salt. Unit cell parameters at 30 K are a = 9.1759 Å, b = 16.3965 Å, c = 12.9196 Å, and β = 93.427°. The asymmetric unit contains one tolterodine cation and one hydrogen tartrate anion, linked via N–H···O and O–H···O hydrogen bonds (Table 1).

Table 1: Hydrogen-bond geometry in the crystal structure

| Donor–H···Acceptor | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|

| O1–H1···O4 | 1.82 | 2.645 | 167 |

| N1–H1A···O5 | 1.95 | 2.785 | 158 |

| O3–H3···O6 | 1.89 | 2.712 | 174 |

The hydrogen tartrate anions form helical chains via O–H···O interactions, propagating along the b-axis. These chains are bridged by tolterodine cations, creating a layered architecture parallel to the (101) plane. The (2R,3R) configuration of the tartrate anion is critical for stabilizing the crystal lattice through stereospecific hydrogen bonding.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The phenolic proton resonates as a singlet near δ 9.2 ppm, while aromatic protons in the phenyl and methylphenol groups appear as multiplets between δ 6.8–7.4 ppm. The diisopropylamino group’s methyl protons split into two doublets at δ 1.0–1.2 ppm due to coupling with adjacent methine protons.

- ¹³C NMR : The carbonyl carbons of the tartrate anion resonate at δ 172–174 ppm, while the quaternary carbons of the aromatic rings appear at δ 125–140 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 3250 cm⁻¹ (O–H stretch) and 1700 cm⁻¹ (C=O stretch) confirm the presence of phenolic and carboxylate groups. Bands at 2800–3000 cm⁻¹ correspond to C–H stretches in the isopropyl and phenyl groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of the protonated tolterodine cation ([M+H]⁺) yields a dominant peak at m/z 326.4, consistent with its molecular formula (C₂₂H₃₂NO⁺). The tartrate anion ([M-H]⁻) appears at m/z 149.0 (C₄H₅O₆⁻).

Tautomerism and Conformational Isomerism

The phenolic hydroxyl group exhibits limited tautomeric potential due to resonance stabilization with the aromatic ring. However, the dihydroxysuccinate anion can adopt multiple conformations influenced by intramolecular hydrogen bonding. In the solid state, the (2R,3R)-tartrate anion adopts a gauche conformation, with the two hydroxyl groups oriented synperiplanar relative to the carboxylate moieties.

The tolterodine cation’s propane backbone displays restricted rotation due to steric hindrance from the diisopropylamino and phenyl groups. Crystallographic data reveal a trans conformation between the phenyl and methylphenol substituents, minimizing steric clash. Molecular dynamics simulations suggest that in solution, the cation samples multiple low-energy conformers, though the crystal structure’s trans arrangement remains predominant.

Properties

Molecular Formula |

C26H37NO7 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

TWHNMSJGYKMTRB-LREBCSMRSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-(Diisopropylamino)-1-phenylpropyl chloride with 4-methylphenol under basic conditions to form the intermediate compound. This intermediate is then reacted with (2R,3R)-2,3-dihydroxysuccinic acid in the presence of a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Enantiomers

(a) (S)-Enantiomer of Tolterodine Tartrate

- Molecular Formula: C₂₆H₃₇NO₇ (same as Tolterodine Tartrate but with opposite stereochemistry).

- Key Differences : The S-enantiomer exhibits reduced muscarinic receptor selectivity and higher acute toxicity (classified as Acute Toxicity Category 3) compared to the R-form .

- Applications : Primarily used in research to study enantiomer-specific pharmacological effects.

(b) Tolterodine D14 Hydrochloride

- Molecular Formula: C₂₂H₁₈D₁₄ClNO.

- Molecular Weight : 376.04 g/mol .

- Key Differences : Deuterated form enhances metabolic stability in pharmacokinetic studies.

(c) 2-(3-(Bis(propan-2-yl-d7)amino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate

Functional Analogues with Similar Ester Linkages

(a) (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl 4-fluorobenzoate (2R,3R)-2,3-dihydroxysuccinate

Impurities and Byproducts

Tolterodine synthesis generates impurities such as:

- N-(3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl)-N-isopropylnitrous Amide

- (R)-N-(3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl)-N-isopropylnitrous Amide

Comparative Data Table

Research Findings and Clinical Relevance

- Tolterodine Tartrate demonstrates superior bladder selectivity compared to older antimuscarinics like oxybutynin, minimizing systemic side effects (e.g., dry mouth) .

- Enantiomeric purity is critical: The (R)-configuration is essential for therapeutic efficacy, while the (S)-enantiomer may contribute to adverse effects .

- Deuterated derivatives (e.g., Tolterodine D14) improve drug half-life and are pivotal in advanced pharmacokinetic modeling .

Biological Activity

Tolterodine tartrate acts as a competitive antagonist at muscarinic receptors, particularly M2 and M3 subtypes, which are prevalent in the bladder smooth muscle and urothelium . By blocking these receptors, it inhibits involuntary detrusor muscle contractions, thereby reducing the frequency and urgency of urination.

Pharmacological Profile

The pharmacological profile of tolterodine tartrate is characterized by:

- High affinity for muscarinic receptors

- Selectivity for bladder tissue over salivary glands

- Rapid absorption and metabolism

Receptor Binding Assays

In vitro studies have demonstrated the high affinity of tolterodine for muscarinic receptors:

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 3.0 |

| M2 | 6.7 |

| M3 | 4.8 |

| M4 | 4.1 |

| M5 | 5.2 |

These values indicate potent binding across all muscarinic receptor subtypes, with a slight preference for M1 and M3 .

Functional Studies

Isolated tissue experiments have shown that tolterodine effectively inhibits carbachol-induced contractions in bladder smooth muscle strips. The IC50 value for this inhibition was found to be 3.0 nM, demonstrating high potency in functional assays .

In Vivo Efficacy

Animal studies in rats and mice have provided evidence for the in vivo efficacy of tolterodine tartrate:

- Increased bladder capacity

- Reduced micturition frequency

- Improved urodynamic parameters

A dose-dependent increase in bladder capacity was observed, with a 50% effective dose (ED50) of 0.3 mg/kg when administered orally .

Clinical Studies

Human clinical trials have confirmed the biological activity of tolterodine tartrate in patients with overactive bladder syndrome:

- Reduced urinary frequency: Mean reduction of 2.3 voids/24 hours

- Decreased urgency episodes: 47% reduction from baseline

- Increased voided volume: Mean increase of 34 mL per micturition

A 12-week, randomized, double-blind, placebo-controlled study involving 1,120 patients demonstrated significant improvements in urinary symptoms compared to placebo .

Comparative Efficacy

When compared to other antimuscarinic agents, tolterodine tartrate shows:

- Similar efficacy to oxybutynin in reducing urinary frequency and urgency

- Improved tolerability profile, particularly regarding dry mouth side effects

- Comparable or superior quality of life improvements for patients with overactive bladder

A meta-analysis of 14 randomized controlled trials found that tolterodine was as effective as oxybutynin in improving urinary symptoms but with a 30% lower incidence of dry mouth .

Pharmacokinetics and Metabolism

The biological activity of tolterodine tartrate is influenced by its pharmacokinetic properties:

- Rapid absorption with peak plasma concentrations reached within 1-2 hours

- Extensive metabolism by CYP2D6 to the active metabolite 5-hydroxymethyl tolterodine

- Elimination half-life of 2-3 hours for tolterodine and 3-4 hours for the active metabolite

These properties contribute to a sustained therapeutic effect with twice-daily dosing .

Q & A

Basic Synthesis & Purification

Q: What are the established synthetic routes for preparing 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate, and what critical reaction conditions must be controlled? A: The compound is synthesized via nucleophilic substitution and subsequent salt formation. Key steps include:

- Alkylation : Reacting 4-methylphenol derivatives with diisopropylamino-propyl intermediates under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C).

- Salt formation : Combining the free base with (2R,3R)-dihydroxysuccinic acid (L-tartaric acid) in ethanol/water mixtures, requiring precise pH control (4.5–5.5) to ensure diastereomeric purity .

- Purification : Recrystallization from acetone/water (1:3 v/v) yields >98% purity, confirmed by HPLC .

Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | DMF | 80 | 65 | 90 |

| Salt Formation | Ethanol | 25 | 85 | 95 |

Advanced: Minimizing Impurities

Q: How can researchers mitigate the formation of Tolterodine-related impurities (e.g., EP Impurity F) during synthesis? A: Key strategies include:

- Intermediate monitoring : Use LC-MS to detect early-stage byproducts like 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Impurity A, m/z 256.34) .

- Chiral resolution : Employ (2R,3R)-tartaric acid to suppress racemization, reducing enantiomeric impurities (e.g., S-enantiomer content <0.5%) .

- Reaction quenching : Rapid cooling after alkylation minimizes degradation via retro-Michael pathways .

Basic Structural Characterization

Q: What spectroscopic methods are recommended to confirm the compound’s structure and salt form? A: A multi-technique approach is essential:

- FT-IR : Detect hydroxyl (3200–3500 cm⁻¹) and carboxylate (1570–1610 cm⁻¹) groups to confirm tartrate salt formation .

- ¹H/¹³C NMR : Key signals include diisopropylamino δ 1.2–1.4 ppm (CH(CH₃)₂) and aromatic protons (δ 6.8–7.4 ppm) .

- HPLC-MS : Verify molecular ion [M+H]⁺ at m/z 325.49 (free base) and 435.53 (tartrate salt) .

Advanced Crystallography

Q: How does X-ray crystallography resolve ambiguities in stereochemical assignments? A: Single-crystal X-ray diffraction (SCXRD) confirms:

- Absolute configuration : The (2R,3R)-tartrate counterion induces a specific dihedral angle (112.5°) between the phenyl and cresol moieties, stabilizing the R-enantiomer .

- Packing motifs : Hydrogen-bonding networks between tartrate hydroxyls and the phenolic oxygen enhance lattice stability (d = 2.7 Å) .

Basic Physicochemical Properties

Q: What methods assess the compound’s solubility and stability under physiological conditions? A:

- Solubility : Use shake-flask assays (pH 1.2–7.4 buffers) with UV quantification (λ = 254 nm). The tartrate salt shows 2.5× higher aqueous solubility (12 mg/mL) vs. free base .

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) reveal <5% decomposition, validated by TGA/DSC .

Advanced Pharmacological Profiling

Q: How do structural modifications (e.g., hydroxymethyl substitution) impact muscarinic receptor affinity? A:

- SAR studies : Replacing 4-methyl with 4-hydroxymethyl (as in ) reduces logP by 0.8, enhancing CNS penetration (IC₅₀ = 12 nM vs. 18 nM for the parent compound) .

- In vitro assays : Radioligand binding (³H-NMS displacement) on CHO-K1 cells expressing M3 receptors quantifies antagonism .

Table 2: Receptor Binding Data

| Derivative | M3 IC₅₀ (nM) | Selectivity (M3/M2) |

|---|---|---|

| Parent compound | 18 | 3.2 |

| 4-Hydroxymethyl | 12 | 5.1 |

Advanced Data Contradictions

Q: How should researchers resolve discrepancies between spectroscopic and crystallographic data? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.